![molecular formula C36H18O4 B606672 19,22-dioxadecacyclo[23.11.1.14,8.02,23.03,18.05,36.010,15.026,31.033,37.016,38]octatriaconta-1(36),2(23),3(18),4,6,8(38),10,12,14,16,24,26,28,30,33(37),34-hexadecaene-9,32-dione CAS No. 6424-76-6](/img/structure/B606672.png)
19,22-dioxadecacyclo[23.11.1.14,8.02,23.03,18.05,36.010,15.026,31.033,37.016,38]octatriaconta-1(36),2(23),3(18),4,6,8(38),10,12,14,16,24,26,28,30,33(37),34-hexadecaene-9,32-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dinaphtho(1’,2’,3’:3,4;3’‘,2’‘,1’':9,10)perylo(1,12-efg)(1,4)dioxocin-5,10-dione, 17,18-dihydro- is a complex organic compound known for its unique structural properties.
Preparation Methods
The synthesis of Dinaphtho(1’,2’,3’:3,4;3’‘,2’‘,1’':9,10)perylo(1,12-efg)(1,4)dioxocin-5,10-dione, 17,18-dihydro- involves multiple steps, typically starting with the preparation of the naphthalene and perylene precursors. These precursors undergo a series of reactions, including cyclization and oxidation, to form the final compound. Industrial production methods often involve optimizing these reactions to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings, altering its properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Dinaphtho(1’,2’,3’:3,4;3’‘,2’‘,1’':9,10)perylo(1,12-efg)(1,4)dioxocin-5,10-dione, 17,18-dihydro- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Dinaphtho(1’,2’,3’:3,4;3’‘,2’‘,1’':9,10)perylo(1,12-efg)(1,4)dioxocin-5,10-dione, 17,18-dihydro- can be compared with other similar compounds, such as:
Dinaphtho[2,1-b1′,2′-d]thiophenes: Known for their high refractive index and dynamic thiahelicene structure.
2,9-Didecyldinaphtho[2,3-b2′,3′-f]thieno[3,2-b]thiophene: A p-type small molecule semiconductor with unique polymorphic crystal structures.
These comparisons highlight the unique structural and functional properties of Dinaphtho(1’,2’,3’:3,4;3’‘,2’‘,1’':9,10)perylo(1,12-efg)(1,4)dioxocin-5,10-dione, 17,18-dihydro-, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
6424-76-6 |
|---|---|
Molecular Formula |
C36H18O4 |
Molecular Weight |
514.536 |
IUPAC Name |
19,22-dioxadecacyclo[23.11.1.14,8.02,23.03,18.05,36.010,15.026,31.033,37.016,38]octatriaconta-1(36),2(23),3(18),4,6,8(38),10,12,14,16,24,26,28,30,33(37),34-hexadecaene-9,32-dione |
InChI |
InChI=1S/C36H18O4/c37-35-21-7-3-1-5-17(21)25-15-27-33-31-19(9-11-23(35)29(25)31)20-10-12-24-30-26(18-6-2-4-8-22(18)36(24)38)16-28(34(33)32(20)30)40-14-13-39-27/h1-12,15-16H,13-14H2 |
InChI Key |
YSQTVHQHQMTBHP-UHFFFAOYSA-N |
SMILES |
C1COC2=C3C4=C(C=CC5=C4C(=C2)C6=CC=CC=C6C5=O)C7=C8C3=C(O1)C=C9C8=C(C=C7)C(=O)C1=CC=CC=C19 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
C.I. 71200 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


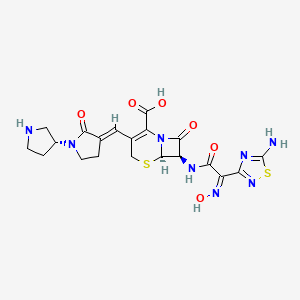
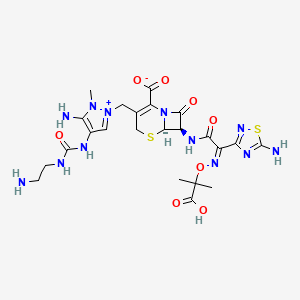
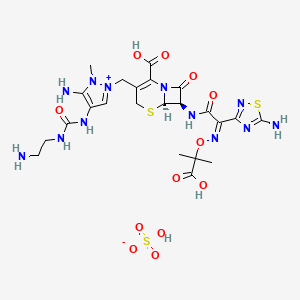
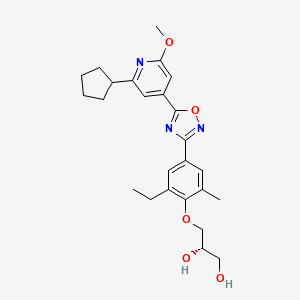
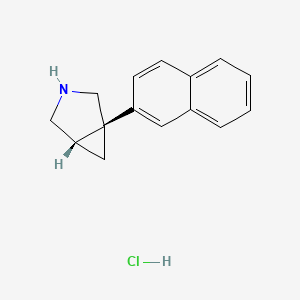
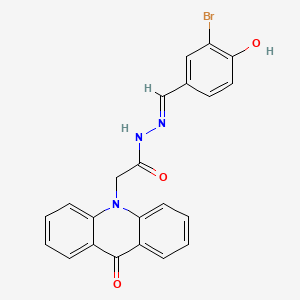
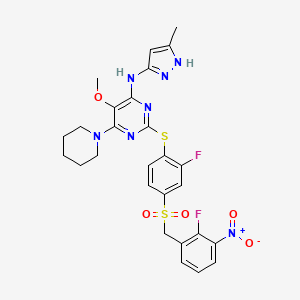
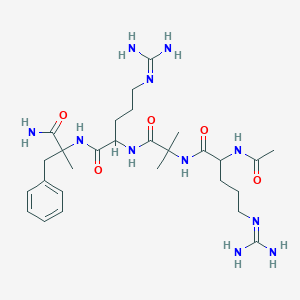
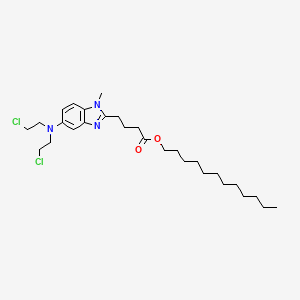
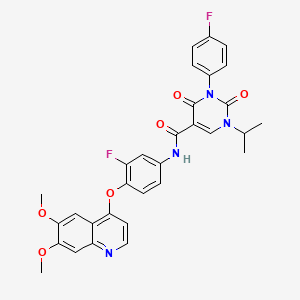

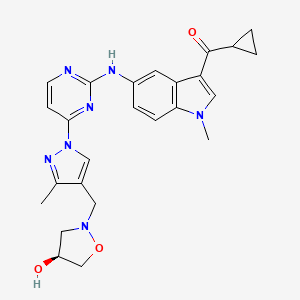
![(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B606612.png)
![N-cyclopropyl-2-methyl-4-[4-(oxan-4-ylmethylamino)-2-phenoxypyrazolo[1,5-a][1,3,5]triazin-8-yl]benzamide](/img/structure/B606614.png)
